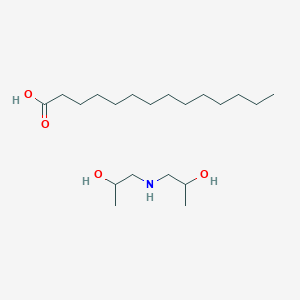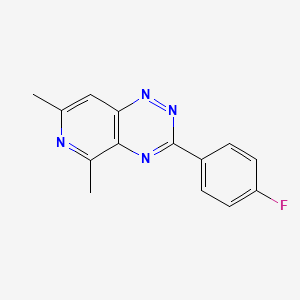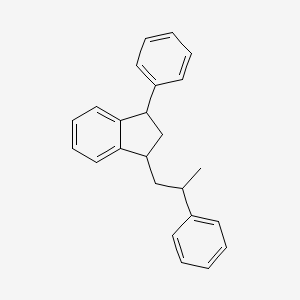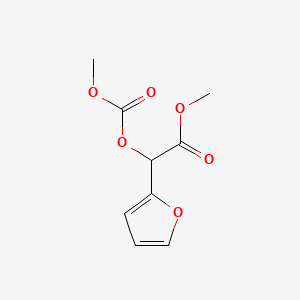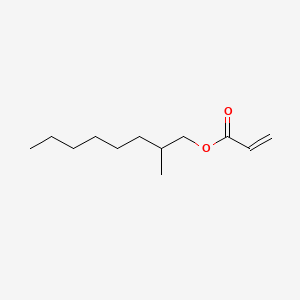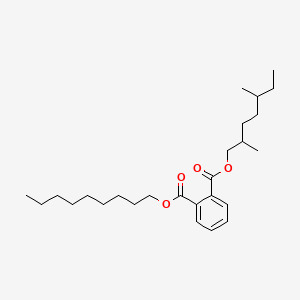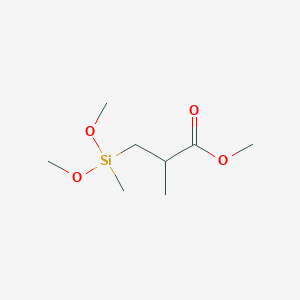
Methyl 3-(dimethoxymethylsilyl)isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(dimethoxymethylsilyl)isobutyrate is a chemical compound with the molecular formula C8H18O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethoxymethylsilyl)isobutyrate typically involves the reaction of isobutyric acid with dimethoxymethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethoxymethylsilyl)isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(dimethoxymethylsilyl)isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is used in the study of biochemical pathways and as a tool for modifying biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(dimethoxymethylsilyl)isobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This reactivity allows it to modify biological molecules and participate in various chemical reactions .
Comparison with Similar Compounds
Methyl 3-(dimethoxymethylsilyl)isobutyrate can be compared with other similar compounds, such as:
- Methyl 3-(trimethoxysilyl)isobutyrate
- Methyl 3-(ethoxymethylsilyl)isobutyrate
- Methyl 3-(propoxymethylsilyl)isobutyrate
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific functional groups and the resulting chemical properties .
Properties
CAS No. |
84962-95-8 |
|---|---|
Molecular Formula |
C8H18O4Si |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
methyl 3-[dimethoxy(methyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C8H18O4Si/c1-7(8(9)10-2)6-13(5,11-3)12-4/h7H,6H2,1-5H3 |
InChI Key |
FAUFGQVEQAUKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





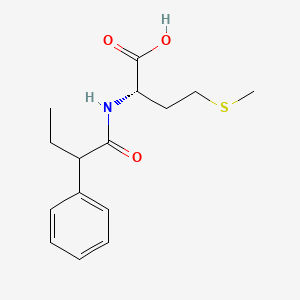
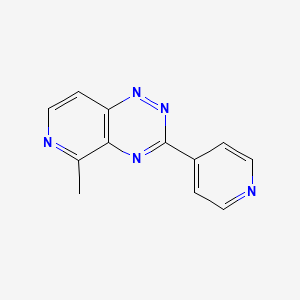

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
